2-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID
Description
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that features a biphenyl structure with a nitro group and a phthalimide moiety
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6/c24-19-17-10-5-14(21(26)27)11-18(17)20(25)22(19)15-6-1-12(2-7-15)13-3-8-16(9-4-13)23(28)29/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKNSBNMWSWACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Bases: Such as potassium carbonate, used in various reactions to deprotonate intermediates.
Major Products
Aminated Derivatives: Formed through the reduction of the nitro group.
Functionalized Biphenyls: Resulting from further coupling reactions.
Scientific Research Applications
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Shares the nitro group and carboxylic acid functionality but lacks the biphenyl and phthalimide moieties.
Biphenyl Derivatives: Such as 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl, which have similar biphenyl structures but different substituents.
Uniqueness
2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is unique due to its combination of a nitro-substituted biphenyl and a phthalimide moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
